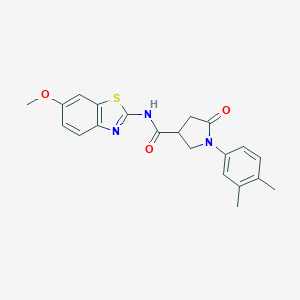
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, also known as MEPHEDRONE, is a synthetic psychoactive drug that belongs to the class of cathinones. It is a potent stimulant that has been widely used as a recreational drug. MEPHEDRONE is structurally similar to amphetamines and cathinones, and it has been reported to produce effects similar to those of cocaine and MDMA. In recent years, MEPHEDRONE has gained significant attention from the scientific community due to its potential as a research tool.
Mechanism of Action
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate acts as a potent stimulant by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. It works by binding to the transporters for these neurotransmitters and blocking their reuptake, leading to an increase in their concentrations in the synaptic cleft. This results in an increase in the activity of the neurons that use these neurotransmitters, leading to the characteristic stimulant effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to produce a variety of biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension. This compound has been shown to produce rewarding effects in animal studies, indicating its potential for abuse and addiction.
Advantages and Limitations for Lab Experiments
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has several advantages as a research tool. It is relatively easy to synthesize, and its effects are well characterized. This compound has been shown to produce effects similar to those of other stimulants, making it a useful tool for studying the mechanisms of action of these drugs. However, this compound also has several limitations. It is a potent stimulant that can cause adverse effects, such as cardiovascular problems and hyperthermia. It is also a controlled substance in many countries, which can restrict its availability for research purposes.
Future Directions
There are several future directions for research on 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate. One area of interest is the development of new analogs of this compound that have improved selectivity and potency for the dopamine transporter. Another area of interest is the investigation of the long-term effects of this compound use on the brain and behavior. Additionally, research on the potential therapeutic uses of this compound in the treatment of psychiatric disorders, such as depression and addiction, is also an area of interest.
Synthesis Methods
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate can be synthesized by using a variety of methods, including the reductive amination of 4-methylpropiophenone with 4-methylphenylamine, the condensation of 4-methylpropiophenone with pyrrolidine-3-carboxylic acid, and the reaction of 4-methylpropiophenone with ammonium acetate and acetic anhydride. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been used as a research tool in a variety of scientific studies. It has been shown to act as a substrate for the dopamine transporter, serotonin transporter, and norepinephrine transporter. This compound has been used to investigate the mechanisms of action of these transporters and their role in the development of addiction. It has also been used to study the effects of stimulants on the brain and the potential for drug abuse.
properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-14-7-9-15(10-8-14)18(22)13-25-20(24)16-11-19(23)21(12-16)17-5-3-2-4-6-17/h2-10,16H,11-13H2,1H3 |
InChI Key |
SKAFWARMAYPAFR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)
![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)




![1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271088.png)